Metallo-|A-lactamase-IN-12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inhibidor de Metalo-β-Lactamasa-IN-12 es un compuesto diseñado para inhibir las metalo-β-lactamasas, que son enzimas que confieren resistencia a los antibióticos β-lactámicos al hidrolizar su anillo β-lactámico. Estas enzimas son una preocupación significativa en el tratamiento de infecciones bacterianas, ya que pueden hacer que muchos antibióticos sean ineficaces .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Inhibidor de Metalo-β-Lactamasa-IN-12 implica varios pasos, incluida la formación de una estructura central que puede unirse eficazmente al sitio activo de las metalo-β-lactamasas. La ruta sintética normalmente implica:

Formación de la Estructura Central: Este paso implica el uso de reactivos y catalizadores específicos para formar la estructura central del compuesto.

Funcionalización: La estructura central se funcionaliza luego con varios grupos para mejorar su afinidad de unión y especificidad.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para asegurar su pureza y eficacia.

Métodos de Producción Industrial

La producción industrial de Inhibidor de Metalo-β-Lactamasa-IN-12 implica la ampliación de la ruta sintética para producir grandes cantidades del compuesto. Este proceso requiere la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los costos. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para lograr una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

Inhibidor de Metalo-β-Lactamasa-IN-12 principalmente sufre reacciones de unión con metalo-β-lactamasas. Estas reacciones implican la coordinación del compuesto a los iones metálicos (típicamente zinc) presentes en el sitio activo de la enzima .

Reactivos y Condiciones Comunes

Las reacciones de unión generalmente ocurren en condiciones fisiológicas, con la presencia de iones metálicos como el zinc siendo crucial para la actividad del compuesto. Otros reactivos pueden incluir tampones para mantener el pH y la fuerza iónica de la solución .

Principales Productos Formados

El producto principal de la reacción entre Inhibidor de Metalo-β-Lactamasa-IN-12 y metalo-β-lactamasas es un complejo estable que inhibe la actividad enzimática de la metalo-β-lactamasa, evitando así la hidrólisis de los antibióticos β-lactámicos .

Aplicaciones Científicas De Investigación

Inhibidor de Metalo-β-Lactamasa-IN-12 tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

Inhibidor de Metalo-β-Lactamasa-IN-12 ejerce sus efectos al unirse al sitio activo de las metalo-β-lactamasas, donde se coordina con los iones metálicos (típicamente zinc) presentes en la enzima. Esta unión inhibe la actividad enzimática de la metalo-β-lactamasa, evitando la hidrólisis de los antibióticos β-lactámicos y restaurando así su eficacia . Los objetivos moleculares de Inhibidor de Metalo-β-Lactamasa-IN-12 son los iones metálicos en el sitio activo de la enzima, y las vías involucradas incluyen la inhibición de la hidrólisis de β-lactámicos .

Comparación Con Compuestos Similares

Inhibidor de Metalo-β-Lactamasa-IN-12 es único en su capacidad de inhibir eficazmente una amplia gama de metalo-β-lactamasas. Compuestos similares incluyen:

Avibactam: Otro inhibidor de β-lactamasa de serina con actividad limitada contra las metalo-β-lactamasas.

Aspergillomarasmina A: Un producto natural que inhibe las metalo-β-lactamasas quelando iones zinc.

Inhibidor de Metalo-β-Lactamasa-IN-12 destaca por su actividad de amplio espectro y su capacidad de inhibir múltiples tipos de metalo-β-lactamasas, lo que lo convierte en un candidato prometedor para combatir la resistencia a los antibióticos .

Propiedades

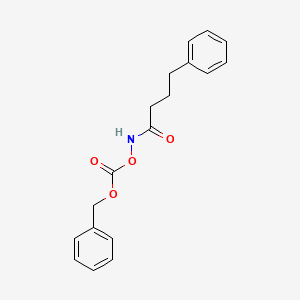

Fórmula molecular |

C18H19NO4 |

|---|---|

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

benzyl (4-phenylbutanoylamino) carbonate |

InChI |

InChI=1S/C18H19NO4/c20-17(13-7-12-15-8-3-1-4-9-15)19-23-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20) |

Clave InChI |

HCJGHMQOAVFHGV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCCC(=O)NOC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.